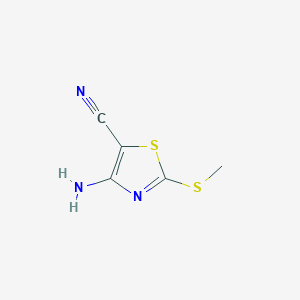
4-Amino-2-(methylthio)thiazole-5-carbonitrile
Cat. No. B188920
Key on ui cas rn:
39736-28-2
M. Wt: 171.2 g/mol
InChI Key: USUFPYSYQQCDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04889863
Procedure details


A concentrated solution of 42 g of sodium nitrite in water is slowly added dropwise to a mixture of 68.4 g of 2-methylthio-4-amino-5-cyanothiazole, obtained according to example III, 100 ml of water, 300 ml of concentrated hydrochloric acid, 70 g of cuprous chloride (CuCl2.2H2O) and 800 ml of methylene chloride while stirring and cooling at approximately 0° C. After stirring for another 30 minutes at 0°-5° C. the mixture is diluted with water. The reaction mixture is filtered off and the filtrate is separated; the organic layer is washed with water, dried, filtered and evaporated while adding isopropanol until crystallisation. The desired compound is obtained in a yield of 46.3 g; m.p. 83°-87° C.




[Compound]
Name
cuprous chloride
Quantity
70 g
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH3:5][S:6][C:7]1[S:8][C:9]([C:13]#[N:14])=[C:10](N)[N:11]=1.Cl.C(Cl)[Cl:17]>O>[CH3:5][S:6][C:7]1[S:8][C:9]([C:13]#[N:14])=[C:10]([Cl:17])[N:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
68.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1SC(=C(N1)N)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for another 30 minutes at 0°-5° C. the mixture
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
while adding isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until crystallisation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC=1SC(=C(N1)Cl)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
